3-Isonicotinoyl-1-vinylazepan-2-one
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Overview
Description
3-Isonicotinoyl-1-vinylazepan-2-one: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . It is also known by its IUPAC name, 1-ethenyl-3-(pyridine-4-carbonyl)azepan-2-one . This compound is categorized under miscellaneous compounds and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isonicotinoyl-1-vinylazepan-2-one typically involves the reaction of isonicotinic acid with vinylazepan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems . These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Isonicotinoyl-1-vinylazepan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids , while reduction may yield alcohols .
Scientific Research Applications
3-Isonicotinoyl-1-vinylazepan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms .
Medicine: It is being investigated for its potential therapeutic properties .
Industry: It is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 3-Isonicotinoyl-1-vinylazepan-2-one involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes and receptors , thereby modulating their activity . This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Isonicotinoyl-1-vinylazepan-2-one include:
Isonicotinoyl hydrazones: These compounds have similar structural features and are used in similar applications.
Vinylazepan derivatives: These compounds share the azepan ring structure and have similar chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique vinyl group and isonicotinoyl moiety , which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-ethenyl-3-(pyridine-4-carbonyl)azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-16-10-4-3-5-12(14(16)18)13(17)11-6-8-15-9-7-11/h2,6-9,12H,1,3-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXUWUZGOHBWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCC(C1=O)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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